Madecassic acid
Overview
Description
Madecassic acid is a skin care ingredient used primarily for its soothing benefits . It’s one of the four standout bioactive compounds and triterpenes in Centella asiatica extract alongside asiaticoside, asiatic acid, and madecassoside . This active component serves many purposes when included in skin care formulas . It’s been proven to help soothe and calm skin . As a triterpene, madecassic acid also exhibits antioxidant benefits .
Synthesis Analysis
A series of novel madecassic acid derivatives was synthesized and screened against the National Cancer Institute’s 60 human cancer cell line panel . Among them, compounds 5, 12, and 17 displayed potent and highly differential antiproliferative activity against 80% of the tumor cells harboring the B-Raf V600E mutation within the nanomolar range .
Molecular Structure Analysis
Madecassic acid is a terpenoid with an ursane skeleton isolated from Centella asiatica . Its molecular formula is C30H48O6 .
Chemical Reactions Analysis
Modifications of madecassic acid structure can provide molecules with potent anticancer activity against cell lines harboring the clinically relevant B-Raf V600E mutation .
Physical And Chemical Properties Analysis
Madecassic acid is a solid substance . It has a molecular weight of 504.70 . It is soluble in DMSO .
Scientific Research Applications
1. Antibacterial Activity
- Application Summary: MA, an active triterpenoid compound isolated from the traditional Chinese medicine, Centella asiatica, has been studied for its antibacterial activity .
- Methods of Application: The antibacterial activity was investigated through measuring the diameter of the inhibition zone, the minimum inhibitory concentration (MIC), the growth curve, and the effect on the bacterial biofilm . The antibacterial mechanism was also discussed from the aspects of cell wall integrity variation, cell membrane permeability, and the activities of related enzymes in the respiratory metabolic pathway before and after the intervention by MA .
- Results: MA had an inhibitory effect on eight kinds of pathogenic bacteria, and the MIC values for Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus megaterium were 31.25, 62.5, 250, 125, 62.5, and 62.5 µg/mL, respectively . For instance, 31.25 µg/mL MA could inhibit the growth of Staphylococcus aureus within 28 h .
2. Enhanced Bioavailability through Self-Nanoemulsifying Drug Delivery System (SNEDDS)
- Application Summary: A study aimed to develop a SNEDDS for MA to improve its oral absorption .
- Methods of Application: The utilized oil phases, surfactants, and co-surfactants for SNEDDS were selected based on the solubility of MA and emulsification efficiency . The optimized formulation was characterized for pharmaceutical properties and its pharmacokinetic behavior was examined in rats .
- Results: The optimized nanoemulsion formula consists of Capryol 90:Labrasol:Kolliphor ELP:Transcutol HP in a weight ratio of 1:2.7:2.7:3.6 (w/w/w/w) . MCA-loaded SNEDDS presented a small droplet size (21.52 ± 0.23 nm), with a zeta potential value of − 3.05 ± 0.3 mV . Compared with pure MCA, SNEDDS had a higher effective permeability coefficient and showed 8.47-fold and 4.01-fold of maximum plasma concentration (C max) and area under the plasma concentration-time curve (AUC), respectively .
3. Analytical Chemistry
- Methods of Application: Techniques used include thin-layer chromatography and mass spectrometry (TLC-MS), TLC coupled to high-speed counter-current chromatography, ultraviolet-visible spectroscopy (UVS), high performance liquid chromatography (HPLC), HPTLC, HPLC–electrospray ionization–mass spectrometry (HPLC–ESI–MS), HPLC-ultraviolet (HPLC-UV), and HPLC-paired with evaporative light scattering detector (HPLC-ELSD) .
- Results: These techniques allow for the identification and quantification of MA in various samples, contributing to the understanding of its distribution and role in different contexts .
4. Neuroprotective Effects
- Application Summary: MA has been studied for its potential neuroprotective effects, particularly in the context of Parkinson’s disease .
- Methods of Application: In vivo studies have been conducted to investigate the effects of MA on the PI3K/Akt/mTOR signaling pathway and its impact on the expression of c-Jun N-terminal kinase-p53-Bax 3 (JNK3) .
- Results: The inhibition of the PI3K/Akt/mTOR signaling pathway led to a decrease in the expression of JNK3, thus protecting dopaminergic neurons and improving Parkinson’s disease .
6. Anti-Inflammatory
Safety And Hazards
Future Directions
Madecassic acid has shown significant antibacterial activity against eight kinds of pathogenic bacteria . Future research could focus on exploring its potential as a new antibacterial drug . Moreover, its derivatives have shown potent anticancer activity, suggesting that it could be a promising lead for the development of new anticancer drugs .
properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUVHZJPXOEIF-AOLYGAPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939838 | |
Record name | Madecassic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Madecassic Acid | |
CAS RN |
18449-41-7 | |
Record name | Madecassic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18449-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Madecassic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018449417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Madecassic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Madecassic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urs-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2α,3β,4α,6β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MADECASSIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7O1N24J82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.